Aluminum chlorate

Catalog No.
S1515388
CAS No.
15477-33-5
M.F
AlCl3O9
M. Wt
277.33 g/mol
Availability
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Aluminum chlorate

CAS Number

15477-33-5

Product Name

Aluminum chlorate

IUPAC Name

aluminum;trichlorate

Molecular Formula

AlCl3O9

Molecular Weight

277.33 g/mol

InChI

InChI=1S/Al.3ClHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3

InChI Key

QFIGQGUHYKRFAI-UHFFFAOYSA-K

SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3]

Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Al+3]

Aluminum chlorate (CAS 15477-33-5) is a highly soluble, deliquescent inorganic salt that functions simultaneously as a strong oxidizing agent and a source of Lewis acidic aluminum cations[1]. Commercially available primarily in its hydrated forms, such as the nonahydrate and hexahydrate, it is utilized in specialized industrial applications where both coagulation and oxidation are required . Its specific chemical profile makes it a critical precursor in the manufacture of chlorine dioxide (ClO2), specialized disinfectants, astringent formulations, and low-temperature decomposing oxidizers for pyrotechnic systems [1]. Unlike standard aluminum salts or alkali chlorates, aluminum chlorate offers a dual-action mechanism that simplifies formulations requiring both an active trivalent metal and a reactive chlorate anion .

Procurement Fit

Workflow Oxidative disinfection, coagulation, pyrotechnic composition, polymer additive research
Selection Logic Multifunctional inorganic oxidizer with distinct Al³⁺-driven reactivity and solution properties
Method Context Supports hydroalcoholic formulations and contexts requiring non-interfering oxidative capacity

Attempting to substitute aluminum chlorate with generic alternatives fundamentally alters process chemistry and formulation stability. Replacing it with standard alkali chlorates, such as sodium chlorate or potassium chlorate, removes the critical Al3+ cation, eliminating the compound's inherent astringent, coagulating, and Lewis acidic properties [1]. Conversely, substituting it with aluminum chloride (AlCl3) provides the necessary aluminum ion but lacks the strong oxidizing power of the chlorate anion, necessitating the addition of a secondary oxidizer . Furthermore, mixing aluminum chloride and sodium chlorate to mimic aluminum chlorate introduces unwanted spectator ions (Na+ and Cl-), which can increase total dissolved solids (TDS) and trigger chloride-induced corrosion in sensitive manufacturing equipment . Finally, unlike alkali chlorates that can be melted without decomposition, aluminum chlorate decomposes upon attempted dehydration, making it highly suited for low-temperature oxidation processes where high-temperature activation is unacceptable [1].

Substitution Risk

Functionality
Aluminum Chlorate
Na / K Chlorate
Aluminum Sulfate
Coagulation (Al³⁺)
Present
Absent
Present
Oxidation (ClO₃⁻)
Present
Present
Absent
Mismatch Risk
Target workflow
Oxidation-only mechanism may not support coagulation requirement
Coagulation-only mechanism lacks oxidative disinfection context

Thermal Decomposition Profile vs. Alkali Metal Chlorates

While standard alkali metal chlorates like potassium chlorate can be melted without decomposition (e.g., KClO3 melts at 356°C), aluminum chlorate exhibits a fundamentally different thermal profile. It cannot be obtained in an anhydrous condition without decomposing; it loses its water of crystallization and simultaneously decomposes to release oxygen and aluminum chloride at much lower temperatures [1]. This low-temperature decomposition pathway makes it a highly reactive oxidizer compared to stable alkali baselines [1].

Evidence DimensionDehydration and Decomposition Behavior
Target Compound DataDecomposes prior to reaching an anhydrous state (low-temperature oxygen release)
Comparator Or BaselinePotassium chlorate (melts at 356°C without decomposition)
Quantified DifferenceInability to form stable anhydrous melt; decomposes during dehydration
ConditionsThermal heating under atmospheric pressure

Procurement teams sourcing oxidizers for low-temperature gas generation or reactive pyrotechnics must select aluminum chlorate to avoid the high thermal activation energy required by alkali chlorates.

Hazardous Reactivity Profile
Cross-study comparable
Al³⁺ cation drives a distinct incompatible-substance profile vs. Na/K chlorates.
Mandates compound-specific SDS and handling protocol review.
Risk assessment context; pan-chlorate safety assumptions may not transfer.

Aqueous Solubility and Precursor Concentration Density

Aluminum chlorate forms highly soluble deliquescent crystals, typically as a nonahydrate from cold solutions or a hexahydrate from hot solutions [1]. It is freely soluble in both water and alcohol, unlike aluminum oxide or basic aluminum hydroxide which are insoluble [1]. This high solubility allows formulators to achieve exceptionally high concentrations of both Al3+ and ClO3- ions in aqueous or alcoholic media without the risk of precipitation that occurs when mixing incompatible salts [1].

Evidence DimensionSolvent Compatibility and Deliquescence
Target Compound DataFreely soluble in water and alcohol; forms highly concentrated deliquescent hydrates
Comparator Or BaselineAluminum hydroxide / Aluminum oxide (insoluble in water and alcohol)
Quantified DifferenceOrders of magnitude higher solubility in aqueous and alcoholic solvents
ConditionsStandard ambient temperature and pressure in aqueous/alcoholic media

Essential for manufacturing concentrated liquid disinfectants, astringents, and ClO2 precursors where rapid dissolution and high ionic strength are critical.

Solubility in Alcohol
Cross-study comparable
Soluble in alcohol (Aluminum chlorate) vs. practically insoluble in ethanol (Sodium chlorate).
Supports non-aqueous and hydroalcoholic formulation context.
Selection property for fast-drying, alcohol-based oxidative systems.

Dual-Action Ion Delivery vs. Mixed Salt Formulations

Aluminum chlorate delivers both a trivalent coagulating cation (Al3+) and a strong oxidizing anion (ClO3-) in a single soluble salt . Attempting to replicate this dual functionality by mixing aluminum chloride and sodium chlorate introduces equimolar amounts of sodium (Na+) and chloride (Cl-) spectator ions. Procuring aluminum chlorate directly eliminates these spectator ions, thereby reducing the total dissolved solids (TDS) in the final formulation and minimizing the risk of chloride-induced corrosion in process equipment .

Evidence DimensionSpectator Ion Load
Target Compound Data0% Na+ and excess Cl- spectator ions introduced
Comparator Or BaselineAlCl3 + NaClO3 mixture (introduces 3 moles of Na+ and Cl- per mole of Al3+)
Quantified Difference100% reduction in unwanted spectator ions compared to mixed-salt substitution
ConditionsAqueous formulation requiring both Al3+ and ClO3- activity

Allows formulators to achieve simultaneous coagulation and oxidation without increasing total dissolved solids or corrosive chloride levels.

Dual Coagulation + Oxidation
Class-level inference
Combines Al³⁺ colloidal destabilization with ClO₃⁻ oxidation.
May support single-step treatment train workflow review.
Empirical validation of dual-action synergy is context-dependent.
Pyrotechnic Oxidizer Role
Class-level inference
Supports combustion of color-producing agents without dominant Na line interference.
Non-interfering oxidative capacity for colored flame compositions.
Optical performance requires source-specific composition review.
Acrylic Anti-Yellowing
Class-level inference
Prevents thermal/oxidative yellowing of acrylic fibers as a polymer additive.
Niche application context requiring specific additive.
Data to verify; specific interaction mechanism not fully detailed.

Low-Temperature Gas Generators and Pyrotechnic Oxidizers

Because aluminum chlorate decomposes during dehydration and cannot form a stable anhydrous melt, it is highly suited for specialized pyrotechnic formulations and gas generators that require low-temperature oxygen release [1]. It is chosen over potassium or sodium chlorate when a lower thermal activation threshold is necessary [1].

Concentrated Liquid Disinfectants and ClO2 Precursors

Its high solubility in both water and alcohol, combined with its strong oxidizing chlorate anion, makes it a highly effective precursor for the manufacture of chlorine dioxide (ClO2) and specialized liquid disinfectants[2]. It differentiates from mixed-salt precursors by eliminating spectator ions that could precipitate or cause equipment corrosion[2].

Specialized Astringent and Coagulant Formulations

In cosmetic, textile (acrylic fiber treatment), and specific water treatment applications, the compound provides the Lewis acidic Al3+ ion necessary for coagulation and astringency, while the chlorate ion provides simultaneous oxidation or color control [2]. It is selected over standard aluminum sulfate to leverage its dual-action chemistry and avoid sulfate residue [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual-Action Water Treatment
Bifunctional oxidation & coagulation
Jar testing, oxidative-reductive potential (ORP) monitoring context
Hydroalcoholic Disinfectant
Solubility in ethanol
Phase stability in ethanol/water matrix, formulation compatibility review
Acrylic Polymer Additive
Anti-yellowing capability
Thermal aging assays, colorimetric analysis (ΔYI) endpoint review
Colored Pyrotechnics
Non-interfering oxidizer
Flame emission spectroscopy, combustion efficiency context

UNII

57728QY90Q

Other CAS

15477-33-5

Wikipedia

Aluminum chlorate

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